molecular formula C5H9ClO4S B13194904 1,4-Dioxepane-6-sulfonyl chloride

1,4-Dioxepane-6-sulfonyl chloride

Cat. No.: B13194904
M. Wt: 200.64 g/mol
InChI Key: ASYBOYQKELGOJS-UHFFFAOYSA-N
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Description

1,4-Dioxepane-6-sulfonyl chloride is an organic compound with the molecular formula C₅H₉ClO₄S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) bonded to a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxepane-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxepane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction can be represented as follows:

1,4-Dioxepane+Chlorosulfonic Acid1,4-Dioxepane-6-sulfonyl chloride+HCl\text{1,4-Dioxepane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 1,4-Dioxepane+Chlorosulfonic Acid→1,4-Dioxepane-6-sulfonyl chloride+HCl

The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepane-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioxepane-6-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dioxepane-6-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxepane-6-sulfonyl chloride is unique due to its dioxepane ring structure, which imparts different reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the dioxepane ring is advantageous .

Properties

Molecular Formula

C5H9ClO4S

Molecular Weight

200.64 g/mol

IUPAC Name

1,4-dioxepane-6-sulfonyl chloride

InChI

InChI=1S/C5H9ClO4S/c6-11(7,8)5-3-9-1-2-10-4-5/h5H,1-4H2

InChI Key

ASYBOYQKELGOJS-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)S(=O)(=O)Cl

Origin of Product

United States

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